molecular formula C4H10 B1600253 Butane-1-13C CAS No. 22612-53-9

Butane-1-13C

Cat. No.: B1600253
CAS No.: 22612-53-9
M. Wt: 59.11 g/mol
InChI Key: IJDNQMDRQITEOD-OUBTZVSYSA-N
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Description

Butane-1-13C is a labeled isotope of butane, where the first carbon atom is replaced with the carbon-13 isotope. This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy due to the unique properties of the carbon-13 isotope, which allows for detailed structural analysis of organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the catalytic conversion of ethanol into butane, where ethanol is first converted into 1,3-butadiene and then hydrogenated to form butane . The carbon-13 isotope can be introduced at the ethanol stage, ensuring that the final butane product contains the labeled carbon atom.

Industrial Production Methods

Industrial production of Butane-1-13C involves similar processes but on a larger scale. The use of specialized catalysts and reaction conditions ensures high yield and purity of the labeled compound. The process typically involves the use of ethanol derived from biomass, which is then converted into butane through a series of catalytic reactions .

Chemical Reactions Analysis

Types of Reactions

Butane-1-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often studied using NMR spectroscopy to understand the behavior of the carbon-13 isotope in different chemical environments.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromic acid, resulting in the formation of butanone or butanoic acid.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium or platinum, converting this compound into butane-2-13C.

    Substitution: Halogenation reactions using reagents like chlorine or bromine can substitute hydrogen atoms in this compound with halogen atoms, forming compounds like 1-chlorobutane-13C.

Major Products

The major products of these reactions include butanone-13C, butanoic acid-13C, butane-2-13C, and halogenated butane derivatives. These products are often used in further chemical synthesis and analysis.

Scientific Research Applications

Butane-1-13C is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in NMR spectroscopy, where the carbon-13 isotope provides detailed information about molecular structures and dynamics .

Chemistry

In chemistry, this compound is used to study reaction mechanisms and molecular interactions. The carbon-13 isotope allows researchers to track the movement of carbon atoms within a molecule, providing insights into reaction pathways and intermediate species.

Biology

In biological research, this compound is used to study metabolic pathways and enzyme mechanisms. The labeled carbon atom can be traced through various biochemical reactions, helping to elucidate the roles of different enzymes and metabolites.

Medicine

In medicine, this compound is used in metabolic studies and diagnostic imaging. The carbon-13 isotope can be incorporated into metabolic substrates, allowing researchers to study metabolic disorders and disease mechanisms.

Industry

In industry, this compound is used in the development of new materials and chemical processes. The labeled compound provides valuable information about the behavior of carbon atoms in different industrial processes, aiding in the optimization of reaction conditions and product yields.

Mechanism of Action

The mechanism of action of Butane-1-13C involves the unique properties of the carbon-13 isotope. In NMR spectroscopy, the carbon-13 nucleus interacts with the magnetic field, producing distinct signals that provide information about the molecular structure and environment . The labeled carbon atom can also participate in various chemical reactions, allowing researchers to study reaction mechanisms and pathways in detail.

Comparison with Similar Compounds

Butane-1-13C is unique due to the presence of the carbon-13 isotope, which distinguishes it from other butane derivatives. Similar compounds include:

    Butane-2-13C: Where the second carbon atom is labeled with carbon-13.

    Propane-13C: A three-carbon alkane with a carbon-13 isotope.

    Pentane-13C: A five-carbon alkane with a carbon-13 isotope.

These compounds are also used in NMR spectroscopy and other research applications, but this compound is particularly valuable for studying reactions and processes involving the first carbon atom in the butane molecule .

Properties

IUPAC Name

(113C)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDNQMDRQITEOD-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468153
Record name Butane-1-13C
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

59.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22612-53-9
Record name Butane-1-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22612-53-9
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Synthesis routes and methods I

Procedure details

The catalyst promoted with cerium (V:Ce atomic ratio=1:0.005) prepared and calcined as stated in Example 4 was used to oxidise n-butane to maleic anhydride under "fuel lean" conditions. The crystallite size of the catalyst precursor after ball milling was about 300 A. After 183 hours time on line with a feed concentration of n-butane of 1.5 mole % in air at a reactor temperature of 420° C. at a GHSV of 3100 hr-1 the catalyst gave a 49 mole % pass yield of maleic anhydride at an n-butane conversion of 89%.
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Synthesis routes and methods II

Procedure details

A fresh sample of niobium promoted VPO catalyst (prepared similarly to the other VPO catalyst used herein but with niobium added during the catalyst preparation) was tested in a 1.5″ diameter steel fluidized bed reactor to determine maleic anhydride yield. The sample was tested at the conditions. Butane conversion and maleic anhydride yield was as listed in Table 1. Note that the yield is higher than for the catalysts in Comparative Examples 2-5.
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Synthesis routes and methods III

Procedure details

Toluene 2913 g, (3.4 liters, 31.61 mol) was charged to the reactor previously heated to 115° C. The toluene is refluxed and azeotropically dried over a 4 hour period; Karl Fischer moisture analysis indicated 21 ppm of residual H2O, this toluene was dried with 1.5 g of n-BuLi solution. The dried toluene was cooled to 82° C. with the oil jacket and PID controller operating the coiling coils both set at that temperature. Upon cooling to the set point temperature, 63 g n-BuLi solution (2M in cyclohexane, 0.162 mol) was charged through the dip leg below the surface of the gently agitated (300 rpm) toluene reaction mixture. The feed line was then flushed with 75 mL of anhydrous toluene. Next, 46.4 g of TMEDA (0.399 mol) was charged to the reactor through the subsurface feed line forming the characteristic bright red color of TMEDA-complexed benzyl lithium anion with concomitant off-gassing of butane. The subsurface line was flushed with a second 75 mL aliquot of anhydrous toluene via the metering pump. Reactor agitation was increased to 510 rpm and 1713 g of styrene (99+%, 16.45 mol) dissolved in 3070 g of toluene were fed over 360 minutes. The well-calibrated metering pump was programmed to feed at a constant rate of 13.3 g/min. Anhydrous cyclohexane (2×200 mL) was charged to the styrene feed system to flush the alumina bed. The styrene feed to the reactor was deemed complete when no further heat of reaction was observed generally signified by the closing of the automated control valve on the cooling coils. The set point of PID temperature controller was maintained at 82° C. and water was fed through the cooling coils as needed while the flow of the hot oil was altered to bypass the reactor jacket. The reaction mixture was quenched at 75° C. with a 50 mL aliquot of deoxygenated water resulting in a water-white turbid mixture. The reaction mixture was washed with deoxygenated water (3×650 mL). Phase cuts were rapid and required little settling time. Water and any rag or emulsion was removed through the bottom drain valve. During the course of the 6-hour feed, an aliquot was removed after 3 hours for analysis. The GPC area % analysis (excluding unreacted toluene) was as follows: Mn=226, Mw=247 Mz=281, PD=1.091 C15H16 70.3%; C23H24 20.1%; C31H32 6.4%; and higher oligomers 3.2%. The temperature of the oil jacket was increased to 130° C. while the control valve to the cooling coils turned off. Cyclohexane, residual moisture and toluene are distilled through a simple distillation head (1 atm.) until a pot temperature of 114° C. was observed. An aliquot was removed for analysis via GPC, the composition of the reaction product mixture (a telomer distribution of this invention) was as follows: C15H16 75.7%; C23H24 17.4%; C31H32 4.7%; and higher telomers 2.2%.
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Synthesis routes and methods IV

Procedure details

A solution of (1R,2S)—PNE (18.1%-w/w, 171.6 g, 151 mmol) in a THF/toluene mixture (9:1-w/w) was charged in a vessel and cooled to 17° C. A solution of diethylzinc in toluene (29%-w/w, 52.0 g, 122 mmol) was added at 15 to 20° C. and the mixture was aged at said temperature for 30 min. Ethane (approx. 1 equivalent in respect to diethylzinc) was formed during the diethylzinc addition and partially released from the reaction mixture. The ethane release is observed with a delay with respect to the diethylzinc addition, since ethane is first dissolved in the reaction solution and then released to the gas phase. According to 1H-NMR analysis some ethane remained dissolved in the reaction mixture. A solution of cyclopropylacetylene in toluene (70%-w/w, 57.0 g, 600 mmol) was added at 15 to 20° C. and the resulting mixture was aged at 20° C. for 1 h. During the addition of cyclopropylacetylene additional ethane (approx. 1 equivalent in respect to diethylzinc) was formed and released to the gas phase. A solution of butyllithium (BuLi) in toluene (157.6 g, 2.92 mol/kg, 460 mmol) and a solution of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone (SD570, 40.1%-w/w, 278.0 g, 500 mmol) in THF/toluene (1:1-w/w) were added in parallel to the reaction mixture at 20° C. within 180 min. The addition of BuLi was started 10 min in advance of the SD570 addition. Butane was formed during BuLi addition. However, most of the butane remained dissolved in the reaction mixture and only weak gas formation was observed. The course of reaction can be followed online, for example by calorimetric measurements or by “React IR” also called “in-situ FTIR”. After complete addition of SD570 the reaction mixture was stirred for 30 min at 20° C., then heated to 30° C. over a period of 60 min and aged for 6 h at 30° C. The reaction mixture was stirred at 0° C. overnight, diluted with toluene (218 g) at 20° C. and quenched by addition of aqueous citric acid (1 M, 375 g). After stirring for 15 min the phases were separated and the aqueous phase was discarded. The organic phase was successively washed with water (76 g), aqueous NaHCO3 solution (5%-w/w, 200 g), and again water (100 g). The organic phase was partially concentrated, then diluted with toluene (250 g), again partially concentrated and diluted with toluene (976 g residue). The enantiomeric purity (ep) of (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol (SD573) in the crude product was approx. 96 to 97% according to Method B. Although not belonging to the preparation process, described is also a process to transfer the product in a more stable form as a methanesulfonic acid salt. The residue was diluted with isopropyl alcohol (126.6 g). Then methanesulfonic acid (43.3 g) was added over a period of 30 min at 30° C. Seeding crystals (between 1 and 10 mg) were added and the mixture aged for 30 min at 30° C. A second portion of methanesulfonic acid (26.5 g) was added over a period of 60 min at 30° C. The resulting solution was aged for 30 min at 30° C. and later cooled to 5° C. over a period of 60 min. After further aging at 5° C. for 30 min, the product was filtered and washed with cold toluene/isopropyl alcohol (10:1-w/w, 262 g) at 5° C. The wet methanesulfonic acid salt of SD573 ((S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol mesylate (2:3 mol/mol, SD573-MSA, compound of formula II, wherein R1 is trifluoromethyl, R2 is 2-cyclopropyl-ethynyl, R8 is 5-chloro, R9 is hydrogen and R10 is hydrogen) was dried in vacuo at 40° C. to obtain 188.3 g (432 mmol, 86.5% yield). SD573-MSA was obtained with a purity of 99.9% and 99.7% ep, according to Method A.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butane-1-13C
Reactant of Route 2
Butane-1-13C
Reactant of Route 3
Butane-1-13C
Reactant of Route 4
Butane-1-13C
Reactant of Route 5
Butane-1-13C
Reactant of Route 6
Butane-1-13C

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